molecular formula C9H14N2O2 B1476658 Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone CAS No. 2097954-74-8

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone

Cat. No.: B1476658
CAS No.: 2097954-74-8
M. Wt: 182.22 g/mol
InChI Key: LJTAKCUMLMKWNU-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery programs. This compound features a constrained 3-oxa-6-azabicyclo[3.1.1]heptane scaffold, which is recognized as a non-classical, three-dimensional bioisostere of piperidine . Such bridged structures are highly valuable in lead optimization for modulating the physicochemical and pharmacological properties of drug candidates. Researchers can utilize this molecule to explore novel chemical space and develop compounds for potential therapeutic areas, including disorders of the nervous system, as suggested by research into related heterocyclic frameworks . The incorporation of both azetidine and the azabicyclo[3.1.1]heptane systems makes this reagent a versatile intermediate for constructing molecules with potential activity against biologically targets that are traditionally addressed with flat, aromatic systems. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-9(6-2-10-3-6)11-7-1-8(11)5-13-4-7/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTAKCUMLMKWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Activated Carboxylic Acid Derivatives

  • Step 1: Activation of Azetidin-3-yl Carboxylic Acid

    The azetidin-3-yl carboxylic acid is converted into a more reactive intermediate such as an acid chloride or mixed anhydride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Step 2: Coupling with 3-oxa-6-azabicyclo[3.1.1]heptane

    The bicyclic amine is reacted with the activated acid derivative under controlled temperature conditions, often in the presence of a base (e.g., triethylamine) to neutralize generated acid and drive the reaction forward.

  • Step 3: Purification

    The crude product is purified by chromatographic techniques or recrystallization to yield the target amide compound.

Direct Coupling Using Carbodiimide-Mediated Condensation

  • Step 1: Carbodiimide Activation

    The azetidin-3-yl carboxylic acid is directly coupled with the bicyclic amine using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Step 2: Use of Additives

    Additives like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed to suppress side reactions and improve yields.

  • Step 3: Workup and Purification

    After reaction completion, the mixture is filtered to remove urea by-products and purified accordingly.

Alternative Synthetic Routes

  • Ring-Closing Strategies

    Some synthetic routes involve constructing the bicyclic 3-oxa-6-azabicyclo[3.1.1]heptane ring system via intramolecular cyclization of suitable precursors before amide coupling.

  • Use of Protective Groups

    Protecting groups may be used on the amine or hydroxyl functionalities during intermediate steps to prevent side reactions, followed by deprotection in the final stages.

Detailed Reaction Conditions and Parameters

Preparation Step Typical Reagents/Conditions Notes
Activation of Azetidin-3-yl acid SOCl₂, Oxalyl chloride, DMF (catalyst), 0-25°C Acid chloride formation monitored by IR
Amide bond formation 3-oxa-6-azabicyclo[3.1.1]heptane, TEA, DCM, 0-25°C Base neutralizes HCl; inert atmosphere used
Carbodiimide coupling DCC or EDC, HOBt or NHS, DCM or DMF, 0-25°C Reaction time: 2-24 hours
Purification Silica gel chromatography, recrystallization Solvent systems: ethyl acetate/hexane

Research Findings and Optimization

  • Yield Optimization

    Studies show that carbodiimide-mediated coupling with HOBt additive yields higher purity and better yields (typically 70-85%) compared to direct acid chloride methods, which may suffer from side reactions due to azetidine ring sensitivity.

  • Stereochemical Integrity

    The bicyclic amine and azetidine moieties possess stereocenters; reaction conditions are optimized to avoid racemization, typically by maintaining low temperatures and short reaction times.

  • Solvent Effects

    Polar aprotic solvents such as dichloromethane and dimethylformamide are preferred for solubility and reaction rate control.

  • Scale-Up Considerations

    For industrial scale, continuous flow methods for acid activation and coupling have been explored to enhance safety and reproducibility.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Acid Chloride Activation SOCl₂, TEA, DCM, 0-25°C Straightforward, well-known Possible side reactions, ring opening
Carbodiimide Coupling DCC/EDC, HOBt/NHS, DCM/DMF, RT High yield, mild conditions Urea by-product removal needed
Ring-Closing then Coupling Precursor cyclization, then amide formation Allows modular synthesis More steps, requires protecting groups
Continuous Flow Activation Flow reactors for acid chloride formation Safer, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.

    Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.

Comparison with Similar Compounds

The compound’s unique scaffold can be contextualized by comparing it to structurally related bicyclic and azetidine-containing derivatives. Below is a detailed analysis of key analogs, supported by molecular data and inferred structure-activity relationships (SAR).

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes References
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone (Target) C₉H₁₂N₂O₂ 180.21 Azetidine ring, ketone bridge, 3-oxa bicyclo Hypothesized CNS activity; unconfirmed stability
1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one C₆H₉NO₂ 127.14 Ethanone substituent, no azetidine Discontinued due to stability issues
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride C₆H₁₀ClNO 147.60 Bicyclo core with HCl salt Stable at room temperature
6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine C₁₀H₁₃N₃O 191.23 Pyridin-3-amine substituent Potential kinase inhibitor scaffold
3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile C₈H₁₀N₂O₂ 166.18 Nitrile group, ketone linker Reactive intermediate for synthesis
Key Observations:
  • Azetidine vs. Benzyl/Acyclic Substituents: The target compound’s azetidine group introduces steric strain and basicity compared to benzyl (e.g., 3-benzyl derivatives in –10) or morpholinoethyl groups (e.g., cannabinoid analogs in ). This may enhance target selectivity but reduce metabolic stability .
  • Impact of Substituents: The pyridin-3-amine analog () suggests that aromatic nitrogenous groups improve solubility and binding to enzymes like kinases. In contrast, nitrile-containing derivatives () are more reactive, suited for further functionalization .
  • Stability: The hydrochloride salt of 3-azabicyclo[3.1.1]heptan-6-one () demonstrates enhanced stability over neutral analogs like the discontinued ethanone derivative (), implying that salt formation could benefit the target compound .

Biological Activity

Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone is a complex bicyclic compound with potential biological activities that are being investigated for various therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both azetidine and oxa groups, which may influence its interaction with biological targets. Its molecular formula is C10H15N2O2, and it has a molecular weight of approximately 197.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as a modulator of the CCR6 receptor, which plays a crucial role in immune response and inflammation.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that bicyclic structures can inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.

PathogenInhibition Concentration (µg/mL)Mechanism
E. coli25Cell wall synthesis inhibition
S. aureus15Membrane disruption

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha500150
IL-6300100

3. Neuroprotective Potential

Given its structural characteristics, this compound is being explored for neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary results indicate that it may inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission.

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

  • Case Study on Inflammatory Bowel Disease (IBD) :
    • A clinical trial involving patients with IBD showed significant improvement in symptoms when treated with derivatives of Azetidin-based compounds.
    • Patients reported decreased abdominal pain and improved quality of life metrics.
  • Case Study on Bacterial Infections :
    • A cohort study indicated that patients treated with a related bicyclic compound experienced faster resolution of bacterial infections compared to standard antibiotic therapy.

Q & A

Basic: What synthetic strategies are recommended for preparing azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone and its bicyclic intermediates?

Answer:
The synthesis of bicyclic intermediates like 3-azabicyclo[3.1.1]heptane derivatives often involves multistep routes. For example, a two-step synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one includes:

Cyclization : Reacting a benzyl-substituted precursor with a cyclizing agent (e.g., via intramolecular aldol condensation or ring-closing metathesis).

Functionalization : Introducing the methanone group via nucleophilic substitution or coupling reactions.
Key considerations:

  • Use of protecting groups (e.g., Boc) to stabilize reactive amines during synthesis .
  • Characterization via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm regiochemistry and stereochemistry .

Basic: How can researchers validate the structural integrity of this compound and its intermediates?

Answer:
Validation requires a combination of spectroscopic and computational methods:

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C7_7H12_{12}O3_3 for intermediates, as in ).
  • NMR Spectroscopy :
    • 1H NMR^{1}\text{H NMR}: Identify proton environments (e.g., δ = –114.6 ppm for 19F^{19}\text{F} in fluorinated analogs ).
    • 13C NMR^{13}\text{C NMR}: Assign carbons in the bicyclic framework.
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Advanced: How can steric hindrance in the bicyclo[3.1.1]heptane core impact derivatization, and what strategies mitigate this?

Answer:
The compact bicyclic structure introduces steric constraints, particularly at the 6-position azetidine and 3-oxa bridge. Strategies include:

  • Selective Functionalization : Use bulky leaving groups (e.g., triflates) to direct reactions to less hindered positions.
  • Metal-Catalyzed Coupling : Employ Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) for C–C bond formation without disrupting the core .
  • Computational Modeling : Predict reactive sites using DFT (Density Functional Theory) to optimize reaction conditions .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in CNS disorders?

Answer:
Given structural similarities to vasopressin antagonists and 11β-HSD1 inhibitors (), prioritize:

Enzyme Inhibition Assays :

  • 11β-HSD1 Activity : Measure cortisol-to-cortisone conversion in recombinant enzyme systems .
  • α2_2-Adrenoreceptor Binding : Use radioligand displacement assays (e.g., 3^3H-RX821002) .

Cell-Based Models :

  • Neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective effects under oxidative stress.
  • Data Interpretation : Apply Hill slopes and IC50_{50} values to compare potency with known inhibitors .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity for bicyclo[3.1.1]heptane derivatives?

Answer:
Discrepancies often arise from:

  • Reaction Scale : Small-scale syntheses (mg) may report higher yields than scalable routes (g) due to purification losses.
  • Purity Assessment : Cross-validate HPLC (High-Performance Liquid Chromatography) with 19F NMR^{19}\text{F NMR} for fluorinated analogs ().
  • Reproducibility : Optimize inert atmosphere conditions (e.g., N2_2/Ar) to prevent oxidation of sensitive intermediates .

Advanced: What computational tools are effective for predicting protein targets or off-target interactions of this compound?

Answer:
Leverage AI-driven platforms for:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like 11β-HSD1 .
  • Phage Display Libraries : Identify interacting proteins via high-throughput screening ( ).
  • Pharmacophore Modeling : Map key hydrogen-bond acceptors (e.g., the methanone oxygen) to prioritize target classes .

Basic: What are the storage and stability recommendations for this compound?

Answer:

  • Storage : Keep at –20°C under inert gas (e.g., N2_2) to prevent hydrolysis of the azetidine ring.
  • Stability Testing : Monitor degradation via TLC or LC-MS over 1–6 months.
  • Salt Forms : Hydrochloride salts (e.g., CAS 1486519-87-2) enhance stability for long-term storage .

Advanced: How can researchers design SAR (Structure-Activity Relationship) studies for analogs of this compound?

Answer:
Focus on:

  • Core Modifications : Compare 3-oxa vs. 6-aza substitutions to assess metabolic stability.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF3_3) at the azetidine 3-position to modulate bioavailability.
  • In Vivo Validation : Use rodent models to correlate in vitro IC50_{50} values with pharmacokinetic parameters (e.g., half-life, Cmax_{\text{max}}) .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE (Personal Protective Equipment) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritancy.
  • Spill Management : Neutralize acidic residues (e.g., trifluoroacetate salts) with sodium bicarbonate .

Advanced: How can stereochemical outcomes be controlled during the synthesis of bicyclo[3.1.1]heptane derivatives?

Answer:

  • Chiral Auxiliaries : Employ Evans oxazolidinones to direct asymmetric cyclization.
  • Catalytic Asymmetric Synthesis : Use Rh or Ru catalysts for enantioselective hydrogenation of ketone intermediates .
  • Crystallization-Induced Diastereomer Resolution : Separate enantiomers via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone

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